28-Ethylhydroxy Everolimus-d4 Impurity
Description
28-Ethylhydroxy Everolimus-d4 Impurity is a deuterated analog of a structural variant of Everolimus, a mammalian target of rapamycin (mTOR) inhibitor used in immunosuppressive and anticancer therapies. This impurity arises during the synthesis or degradation of Everolimus and is characterized by the introduction of an ethylhydroxy group at the 28-position of the macrocyclic lactone ring, alongside four deuterium atoms replacing hydrogen atoms (deuteration) . Its molecular formula is C55H89NO16 (molecular weight: 1020.31 g/mol), distinguishing it from the parent compound Everolimus (C53H83NO14, 958.22 g/mol) .
Deuteration (indicated by "-d4") enhances the compound's stability, making it valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Everolimus and its impurities in pharmacokinetic studies . Regulatory guidelines, such as those from the USP and EMA, mandate rigorous characterization of such impurities to ensure drug safety and efficacy .
Properties
Molecular Formula |
C₅₅H₈₃D₄NO₁₅ |
|---|---|
Molecular Weight |
1006.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 28-Ethylhydroxy Everolimus-d4 Impurity and related Everolimus impurities:
Key Observations:
EP Impurity D (9-O-Hydroxyethyl Sirolimus) shares a hydroxyethyl modification but lacks the ethyl group and deuteration, reducing its molecular weight compared to 28-Ethylhydroxy Everolimus-d4 . Cyclic Hemiacetal involves intramolecular cyclization, creating a distinct stereochemical profile despite identical molecular weight to 28-Ethylhydroxy Everolimus-d4 .
Analytical Challenges: Separating 28-Ethylhydroxy Everolimus-d4 from the parent drug and EP Impurity D requires optimized HPLC conditions, such as Waters Atlantis or Xbridge C18 columns with methanol-water gradients . Specificity validation ensures resolution between closely eluting peaks, particularly for deuterated vs. non-deuterated analogs .
Role in Pharmaceutical Development
- 28-Ethylhydroxy Everolimus-d4 : Primarily used as a reference standard to quantify process-related impurities during Everolimus manufacturing. Its deuteration minimizes interference in LC-MS assays .
- EP Impurities (C/D): Regulatory-mandated impurities critical for assessing synthetic pathway consistency. EP Impurity D is a known byproduct of hydroxyethyl side-chain reactions .
- Cyclic Hemiacetal : Forms under acidic or humid conditions, necessitating stability studies to prevent accumulation in final drug products .
Toxicological and Regulatory Considerations
- Limited toxicological data exist for 28-Ethylhydroxy Everolimus-d4, but its structural similarity to Everolimus suggests comparable toxicity thresholds .
- Regulatory agencies require impurity levels to remain below 0.15% unless qualified by safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
